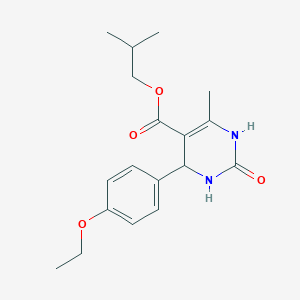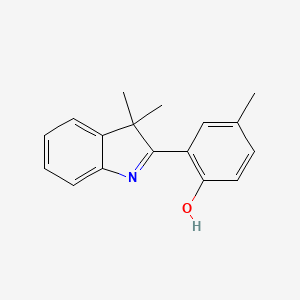![molecular formula C21H31NO5 B11708348 4-({4-[(Decyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B11708348.png)
4-({4-[(Decyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({4-[(Decyloxy)carbonyl]phenyl}carbamoyl)propanoic acid: is an organic compound that features a propanoic acid backbone with a decyloxycarbonyl-substituted phenyl group and a carbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-({4-[(Decyloxy)carbonyl]phenyl}carbamoyl)propanoic acid typically involves the following steps:
Formation of the Decyloxycarbonyl-Substituted Phenyl Group: This can be achieved by reacting decanol with 4-isocyanatobenzoic acid under suitable conditions to form the decyloxycarbonyl-substituted phenyl group.
Coupling with Propanoic Acid: The decyloxycarbonyl-substituted phenyl group is then coupled with propanoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-({4-[(Decyloxy)carbonyl]phenyl}carbamoyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The decyloxycarbonyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
3-Phenylpropanoic acid: A simpler analog without the decyloxycarbonyl and carbamoyl groups.
4-({3-[(Decyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid: A structurally similar compound with an additional oxo group.
Uniqueness:
- The presence of both the decyloxycarbonyl and carbamoyl groups in 3-({4-[(Decyloxy)carbonyl]phenyl}carbamoyl)propanoic acid imparts unique chemical and biological properties, making it distinct from simpler analogs.
- Its structural complexity allows for diverse chemical reactivity and potential applications in various fields.
Propriétés
Formule moléculaire |
C21H31NO5 |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
4-(4-decoxycarbonylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C21H31NO5/c1-2-3-4-5-6-7-8-9-16-27-21(26)17-10-12-18(13-11-17)22-19(23)14-15-20(24)25/h10-13H,2-9,14-16H2,1H3,(H,22,23)(H,24,25) |
Clé InChI |
SNXBCETUUILUCX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11708266.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708269.png)
![ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708271.png)
![2-[(3E)-3-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide](/img/structure/B11708277.png)
![4-{acetyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11708279.png)
![5-[(3-Methoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11708281.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11708289.png)
![N'-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11708291.png)


![N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11708307.png)

![4-Iodo-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11708322.png)

